2-(prop-2-yn-1-yl)phenol
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Description
“2-(prop-2-yn-1-yl)phenol” is a phenol derivative. Phenols are aromatic compounds in which a hydroxyl group (-OH) is directly attached to an aromatic ring . The prop-2-yn-1-yl group is a type of alkyne, which is a hydrocarbon with a triple bond. The specific compound “this compound” is not widely documented, but its close relatives, such as “4-(prop-2-yn-1-yl)phenol”, have been studied .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenol group with a prop-2-yn-1-yl group attached. The exact structure would depend on the specific positions of these groups on the aromatic ring. The InChI code for a similar compound, “4-(prop-2-yn-1-yl)phenol”, is1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7,10H,3H2
. Chemical Reactions Analysis
Phenols, including “this compound”, can undergo a variety of chemical reactions. These include reactions with alkynes, such as the prop-2-yn-1-yl group. For example, terminal alkynes can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various chemical probes . These probes are designed to interact with specific biological targets, allowing for UV light-induced covalent modification of the target .
Mode of Action
It’s known that compounds with similar structures can act as photosensitizers . In this role, they can generate reactive oxygen species (ROS) such as singlet oxygen (^1O_2) and superoxide anion (O_2^−) through energy transfer and a single electron transfer pathway . These ROS can then interact with various biological targets, leading to changes in their function.
Biochemical Pathways
For example, ROS can cause oxidative damage to proteins, lipids, and DNA, which can disrupt normal cellular processes .
Result of Action
The generation of ros can lead to oxidative stress, which can cause cell damage and death . This could potentially be one of the effects of 2-(prop-2-yn-1-yl)phenol’s action.
Action Environment
Factors such as temperature, ph, and light exposure could potentially affect the compound’s stability and its ability to generate ros .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(prop-2-yn-1-yl)phenol involves the reaction of propargyl alcohol with phenol in the presence of a catalyst.", "Starting Materials": [ "Propargyl alcohol", "Phenol", "Catalyst (e.g. copper(II) acetate)" ], "Reaction": [ "Add propargyl alcohol to a reaction flask", "Add phenol to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of around 100-120°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Purify the product using column chromatography or recrystallization" ] } | |
CAS No. |
39894-71-8 |
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-prop-2-ynylphenol |
InChI |
InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7,10H,5H2 |
InChI Key |
ZHDGEEPULWOWON-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=CC=C1O |
Purity |
95 |
Origin of Product |
United States |
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